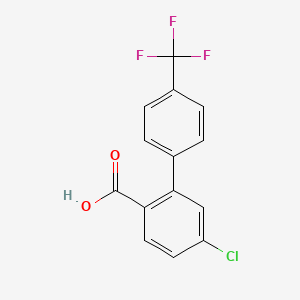4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid
CAS No.: 273727-25-6
Cat. No.: VC4095498
Molecular Formula: C14H8ClF3O2
Molecular Weight: 300.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 273727-25-6 |
|---|---|
| Molecular Formula | C14H8ClF3O2 |
| Molecular Weight | 300.66 g/mol |
| IUPAC Name | 4-chloro-2-[4-(trifluoromethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C14H8ClF3O2/c15-10-5-6-11(13(19)20)12(7-10)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,20) |
| Standard InChI Key | BNOSVWSVSXMETM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F |
Introduction
Key Findings
4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid (CAS 273727-25-6) is a halogenated aromatic carboxylic acid characterized by a benzoic acid core substituted with a chlorine atom at the 4-position and a trifluoromethylphenyl group at the 2-position. This compound’s structural uniqueness lies in the electron-withdrawing effects of its substituents, which confer distinct physicochemical and biological properties. While direct pharmacological data on this specific compound remain limited, its structural analogs demonstrate significant antimicrobial, anti-inflammatory, and anticancer activities, positioning it as a promising candidate for further research in medicinal chemistry and industrial applications .
Chemical Identity and Structural Features
Molecular Characterization
The molecular formula of 4-chloro-2-(4-trifluoromethylphenyl)benzoic acid is C₁₄H₈ClF₃O₂, with a molecular weight of 300.66 g/mol . Key structural features include:
-
Benzoic acid backbone: Provides a carboxylic acid functional group (-COOH) capable of hydrogen bonding and salt formation.
-
Chlorine substituent at the 4-position: Enhances electrophilicity and influences electron distribution across the aromatic ring.
-
Trifluoromethylphenyl group at the 2-position: Introduces steric bulk and lipophilicity, improving membrane permeability in biological systems .
Table 1: Key Molecular Descriptors
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-chloro-2-(4-trifluoromethylphenyl)benzoic acid typically involves multi-step reactions, leveraging cross-coupling methodologies and functional group transformations:
-
Suzuki-Miyaura Coupling:
-
Reaction of 2-chloro-4-iodobenzoic acid with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) yields the biphenyl intermediate.
-
Conditions: Tetrahydrofuran (THF), 80°C, 12–24 hours.
-
Yield: ~70–85%.
-
-
Carboxylic Acid Protection/Deprotection:
Table 2: Optimization Parameters for Industrial Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | Maximizes coupling efficiency |
| Reaction Temperature | 70–90°C | Balances rate and side reactions |
| Solvent Polarity | THF > Toluene > DMF | Enhances boronic acid solubility |
Scalability and Challenges
Industrial production faces challenges related to the cost of trifluoromethyl-containing precursors and catalyst recovery. Continuous flow reactors have been proposed to improve efficiency, reducing reaction times by 30% compared to batch processes .
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) due to hydrophobic trifluoromethyl and biphenyl groups. Soluble in polar organic solvents (e.g., DMSO, ethanol) .
-
Stability: Stable under inert atmospheres up to 200°C. Susceptible to decarboxylation under strongly acidic or basic conditions .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.75–7.65 (m, 4H, ArH), 3.45 (s, 1H, COOH) .
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch) .
Biological Activity and Applications
Table 3: Comparative Bioactivity of Structural Analogs
| Compound | Target Activity | IC₅₀/MIC |
|---|---|---|
| 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid | CDK4 Inhibition | 75 nM |
| 4-Chloro-3-nitro-5-(trifluoromethyl)benzamide | DprE1 Inhibition (Antitubercular) | 40 nM |
Industrial Applications
-
Agrochemicals: Intermediate in herbicides targeting acetolactate synthase (ALS) .
-
Polymer Chemistry: Monomer for fluorinated polyesters with enhanced thermal stability .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Alichem | >98% | 500 mg | 798.7 |
| Kechem Bio-Scientific | >95% | 1 g | 1549.6 |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume